N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The thiadiazole ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The benzamide moiety can further modulate the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)aniline
- N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)phenylacetamide
Uniqueness
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-6-8-11(9-7-10)15-22-23-16(25-15)21-14(24)12-4-2-3-5-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZHUHCFBELLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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